1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-methylphenyl)-1-phenyl-N6-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at the N6 position and the 4-methylphenyl group at the N4 position enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins .
This comprehensive overview highlights the significance of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine in various scientific and industrial applications
Properties
Molecular Formula |
C21H22N6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
WDVSFVPJRVJTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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